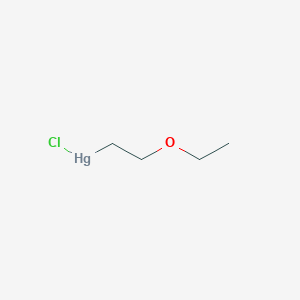

chloro(2-ethoxyethyl)mercury

Description

Properties

CAS No. |

124-01-6 |

|---|---|

Molecular Formula |

C4H9ClHgO |

Molecular Weight |

309.16 g/mol |

IUPAC Name |

chloro(2-ethoxyethyl)mercury |

InChI |

InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

SKJHMLZNOHLSOK-UHFFFAOYSA-M |

SMILES |

CCOCC[Hg]Cl |

Canonical SMILES |

CCOCC[Hg]Cl |

Other CAS No. |

124-01-6 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Coordination Chemistry and Ligand Interactions of Mercury in Organomercurials

Fundamental Principles of Mercury(II) Coordination Chemistry

The coordination chemistry of mercury(II) is characterized by its flexibility, with the ability to form complexes with a variety of coordination numbers and geometries. This versatility is a consequence of the electronic configuration of the Hg(II) ion (a d¹⁰ configuration), which does not impose a rigid crystal field stabilization energy.

Coordination Environments and Geometries (e.g., Linear, Tetrahedral)

Mercury(II) complexes most commonly exhibit linear, trigonal planar, and tetrahedral coordination geometries. nih.gov Organomercury compounds of the type RHgX, such as chloro(2-ethoxyethyl)mercury, predominantly favor a two-coordinate, linear geometry around the mercury center, with the organic substituent and the anionic ligand occupying opposite positions. wikipedia.orgwikipedia.org This linear C-Hg-X arrangement is a hallmark of organomercury chemistry. wikipedia.org

However, higher coordination numbers are frequently achieved through additional, weaker interactions with solvent molecules or other ligands. rsc.org Tetrahedral geometry is also common, particularly in complexes with four donor atoms or in the solid state where bridging ligands lead to polymerization. rsc.orgnih.gov For instance, mercury(II) halides can form tetrahedral complexes with bidentate ligands, although these are often distorted due to the constraints of the ligand bite angle. nih.gov Less frequently, six-coordinate octahedral geometries are observed, typically with multidentate ligands or in specific crystalline environments. rsc.org

The following table summarizes common coordination geometries for Mercury(II).

| Coordination Number | Geometry | Typical Ligand Arrangement |

| 2 | Linear | R-Hg-X (in organomercurials) |

| 3 | Trigonal Planar / T-shaped | [Hg(ligand)₃] |

| 4 | Tetrahedral | [Hg(ligand)₄] or bridged polymers |

| 6 | Octahedral | Complexes with multidentate ligands |

Influence of Ligand Donor Atoms on Mercury(II) Complexation

Mercury(II) is a soft Lewis acid, and according to Hard and Soft Acids and Bases (HSAB) theory, it forms stronger bonds with soft Lewis bases. This principle dictates a preference for donor atoms such as sulfur, phosphorus, and heavier halides (Br⁻, I⁻) over harder donors like oxygen and nitrogen. rsc.org The stability of mercury complexes is significantly influenced by the nature of the donor atom. For example, thiol-containing ligands form particularly stable complexes with mercury.

Chloro(2-ethoxyethyl)mercury within the Context of Mercury Coordination

Chloro(2-ethoxyethyl)mercury is an organomercurial compound resulting from the alkoxymercuration of ethylene (B1197577) with ethanol (B145695) in the presence of a mercury(II) salt, followed by the introduction of a chloride ligand. wikipedia.org Its structure and reactivity are best understood by considering the interplay of the strong covalent C-Hg and Hg-Cl bonds and the potential for weaker intra- and intermolecular interactions.

Analysis of Halide and Ether Coordination in Organomercurials

In chloro(2-ethoxyethyl)mercury, the primary coordination sphere is defined by the linear C-Hg-Cl unit. wikipedia.org The carbon of the ethoxyethyl group and the chlorine atom act as the primary ligands. The Hg-Cl bond in such compounds is covalent but polar.

The ether oxygen atom in the 2-ethoxyethyl group introduces the possibility of intramolecular coordination. While oxygen is a hard donor, its proximity to the mercury center in a five-membered ring arrangement (Hg-C-C-O-C) could facilitate a weak dative interaction (Hg···O). Such intramolecular coordination is known to occur in other organomercury compounds where a potential donor atom is suitably positioned. For example, heteroleptic mercury(II) complexes containing organoselenolato ligands with a pendant N,N-dimethylaminomethyl group show no intramolecular N···Hg interaction in solution but can exhibit secondary Se···Hg interactions in the solid state. lew.ro It is plausible that in the solid state or in non-coordinating solvents, the ether oxygen of chloro(2-ethoxyethyl)mercury could weakly coordinate to the mercury center, leading to a distorted T-shaped or trigonal geometry. However, in the presence of stronger Lewis bases, this weak interaction would be easily disrupted.

Intermolecular Interactions and Polymer Formation in Mercury(II) Coordination Compounds

In the solid state, organomercury halides like chloro(2-ethoxyethyl)mercury are unlikely to exist as discrete monomers. They typically engage in intermolecular self-association through bridging halide ligands. rsc.orgnih.gov One mercury atom can interact with a chlorine atom of a neighboring molecule, forming a Hg···Cl bridge. This interaction leads to the formation of dimeric, polymeric, or sheet-like structures. rsc.org In these extended structures, the coordination number of mercury increases from two to three, four, or even higher. For example, mercury(II) chloride itself consists of linear molecules in the gas phase but adopts a layered structure in the solid state with each mercury atom coordinated to two close and four more distant chlorine atoms. wikipedia.org

The Cl-Hg-Cl angles in related complexes can indicate the tendency to form dimers; smaller angles are associated with a greater propensity for dimerization via intermolecular Hg···Cl contacts. nih.gov In addition to strong halide bridging, weaker intermolecular forces such as dipole-dipole interactions and van der Waals forces play a role in the crystal packing. youtube.comlibretexts.org Unconventional hydrogen bonds, such as C-H···Cl or C-H···O interactions, may also contribute to the supramolecular architecture. mdpi.comd-nb.info These interactions, while individually weak, collectively influence the solid-state structure.

Ligand Exchange and Lability in Organomercurial Systems

A key feature of organomercurial chemistry is the lability of the mercury-ligand bond (excluding the C-Hg bond). The Hg-X bond in RHgX compounds is subject to rapid ligand exchange reactions in solution. wikiwand.com Kinetic studies have shown that the exchange of ligands such as halides, hydroxides, and thiolates on a methylmercury (B97897) cation is extremely fast, often approaching diffusion-controlled rates.

This lability means that in a solution containing multiple potential ligands, an equilibrium will be rapidly established. The speciation of chloro(2-ethoxyethyl)mercury in an aqueous or biological environment, for instance, would be highly dependent on the concentration and nature of other available ligands, particularly soft donors like thiols. The reaction can be generalized as:

RHgX + L⁻ ⇌ RHgL + X⁻

The equilibrium position is dictated by the relative affinities of X⁻ and L⁻ for the RHg⁺ cation. This dynamic behavior is crucial for understanding the chemical transformations and transport of organomercurials in various systems.

Dynamics of Coordination in Solution

There is no specific information available in the reviewed literature regarding the dynamics of coordination in solution for chloro(2-ethoxyethyl)mercury. Studies on other organomercurials, such as methylmercury, have extensively used techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the kinetics of ligand exchange. nih.govresearchgate.net These studies often reveal rapid ligand exchange rates, which are characteristic of many mercury(II) complexes. nih.gov The lability of these complexes is a key feature of their solution chemistry. nih.gov

For chloro(2-ethoxyethyl)mercury, it can be postulated that the ether oxygen in the 2-ethoxyethyl group might engage in intramolecular coordination with the mercury center, potentially influencing the coordination dynamics. However, without experimental data, this remains speculative. The nature of the solvent would also be expected to play a crucial role in the coordination dynamics, as solvent molecules can compete for coordination sites on the mercury atom.

Reversibility of Ligand Binding to Mercury(II) Centers

The reversibility of ligand binding is a well-established principle in the coordination chemistry of mercury(II) centers. nih.gov The binding of ligands to organomercurials is typically a reversible process, and the position of the equilibrium depends on the nature of the ligand, the solvent, and the specific organomercurial compound. nih.gov For instance, the interaction of mercury compounds with biological ligands like thiols is often reversible, which is a key aspect of their toxicological profile. nih.gov

In the context of chloro(2-ethoxyethyl)mercury, it is expected that the chloride ligand can be reversibly replaced by other ligands. The strength of the mercury-ligand bond and, consequently, the ease of reversibility would depend on the donor atom of the incoming ligand. Soft donors, such as sulfur, would likely form more stable complexes compared to hard donors like oxygen or nitrogen, influencing the equilibrium of the ligand exchange reaction. acs.org However, no specific studies or data tables detailing the equilibrium constants or thermodynamic parameters for ligand binding to chloro(2-ethoxyethyl)mercury are available in the current body of scientific literature.

Advanced Analytical Techniques for Characterization and Speciation of Chloro 2 Ethoxyethyl Mercury

Spectroscopic Methodologies

Spectroscopic methods form the cornerstone of mercury analysis, providing exceptional sensitivity for detecting the element at trace and ultra-trace levels.

Atomic Absorption Spectrometry (AAS) and its Variants (Cold Vapor AAS, Electrothermal AAS, Flame AAS)

Atomic Absorption Spectrometry (AAS) is a widely used technique for the determination of total mercury. The underlying principle involves measuring the absorption of light by free mercury atoms at a characteristic wavelength (253.7 nm). For the analysis of organomercury compounds like chloro(2-ethoxyethyl)mercury, a preliminary digestion step is required to break the carbon-mercury bond and convert the organomercury into inorganic mercury ions (Hg²⁺).

Cold Vapor AAS (CVAAS) is the most prevalent and sensitive variant for mercury analysis. After the initial oxidative digestion of the sample, Hg²⁺ ions are chemically reduced (commonly with stannous chloride) to volatile elemental mercury (Hg⁰). This mercury vapor is then purged from the solution by an inert gas stream and carried into a quartz absorption cell in the light path of the spectrometer. CVAAS offers detection limits in the parts-per-trillion (ng/L) range, making it ideal for environmental samples.

Electrothermal AAS (ETAAS) , or Graphite (B72142) Furnace AAS, offers high sensitivity for many elements but is less commonly used for direct mercury analysis due to the element's high volatility, which can lead to premature atomization and loss before measurement. However, ETAAS can be a powerful tool when coupled with in-situ trapping mechanisms on a graphite tube surface, which serve to preconcentrate the analyte before atomization.

Flame AAS (FAAS) is the least sensitive of the AAS techniques for mercury determination. The high volatility of mercury results in a low atom population and residence time within the flame, leading to poor sensitivity. Consequently, FAAS is generally not suitable for the trace-level analysis required for organomercury compounds in environmental or biological matrices.

| Technique | Principle | Typical Detection Limit | Advantages | Limitations for Organomercury Analysis |

|---|---|---|---|---|

| Cold Vapor AAS (CVAAS) | Reduction to Hg⁰, purging, and absorption measurement of vapor. | 0.2 - 2.0 µg/L | High sensitivity, well-established methods (e.g., EPA Method 245.1). | Requires complete digestion of the C-Hg bond to measure as total Hg. Not a direct speciation technique. |

| Electrothermal AAS (ETAAS) | Atomization from a heated graphite surface. | ~0.02 µg/L (with preconcentration) | Good for small sample volumes; can be coupled with separation. | Prone to losses of volatile Hg; requires modifiers or trapping. |

| Flame AAS (FAAS) | Atomization in a flame. | ~200 µg/L | Robust and simple. | Insufficient sensitivity for trace environmental analysis. |

Atomic Fluorescence Spectrometry (AFS) and Cold Vapor AFS for Ultra-Trace Analysis

Atomic Fluorescence Spectrometry (AFS) offers even greater sensitivity than AAS. In AFS, a light source excites mercury atoms, which then de-excite by emitting fluorescence at a characteristic wavelength. The intensity of this fluorescence is directly proportional to the concentration of mercury.

Cold Vapor AFS (CVAFS) is the standard configuration for mercury analysis and is recognized for its exceptional sensitivity and wide linear dynamic range. nih.gov Similar to CVAAS, organomercury compounds must first be oxidized to Hg²⁺, which is then reduced to Hg⁰ vapor. The higher sensitivity of AFS makes it particularly suitable for ultra-trace analysis in challenging matrices. researchgate.net When coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC), CVAFS serves as a powerful detector for mercury speciation, allowing for the individual quantification of compounds such as chloro(2-ethoxyethyl)mercury after they are separated. psanalytical.com

Inductively Coupled Plasma (ICP) Techniques (ICP-Mass Spectrometry, ICP-Optical Emission Spectrometry, ICP-Atomic Emission Spectrometry)

Inductively Coupled Plasma (ICP) techniques utilize a high-temperature plasma to atomize and ionize atoms from the sample.

ICP-Mass Spectrometry (ICP-MS) is one of the most powerful techniques for elemental analysis, offering extremely low detection limits and the ability to perform isotopic analysis. For mercury speciation, ICP-MS is most effective when used as a detector following a separation technique like Gas Chromatography (GC) or HPLC. The hyphenated GC-ICP-MS or HPLC-ICP-MS systems can separate complex mixtures of organomercury compounds and detect them with high sensitivity and specificity, making it a premier method for speciation studies. nih.gov

ICP-Optical Emission Spectrometry (ICP-OES) , also known as ICP-Atomic Emission Spectrometry (ICP-AES), measures the light emitted by excited atoms and ions in the plasma. While a robust and versatile technique for many elements, ICP-OES is generally less sensitive for mercury than CVAAS, CVAFS, or ICP-MS. It is more suitable for samples with higher mercury concentrations.

UV-Visible Spectroscopy and Chromophore-Based Detection Mechanisms

Direct quantification of organomercury compounds like chloro(2-ethoxyethyl)mercury by UV-Visible Spectroscopy is generally impractical due to low sensitivity and significant interference from other substances in the sample matrix. However, this technique can be employed indirectly through chromophore-based detection. mdpi.comchemistryjournal.in In this approach, a reagent is added that selectively reacts with the mercury species to produce a colored complex (a chromophore). The intensity of the color, measured by the spectrophotometer, is proportional to the concentration of the mercury compound. iust.ac.irnih.gov This method can also be used as a detection mechanism following chromatographic separation. One study successfully used reversed-phase HPLC with UV detection to separate and quantify nine different organic mercury compounds, including ethoxyethylmercury. nih.gov

X-ray Based Spectroscopic Techniques (X-ray Fluorescence Spectrometry, X-ray Absorption Fine Structure Spectroscopy)

X-ray techniques provide valuable tools for elemental analysis and speciation, particularly in solid samples.

X-ray Fluorescence (XRF) Spectrometry is a non-destructive technique that determines the elemental composition of a material. horiba.com An X-ray source irradiates the sample, causing elements to emit characteristic secondary X-rays, which are then detected. Portable XRF analyzers allow for rapid, in-field screening of mercury contamination on surfaces or in soils. azom.comyoutube.com However, XRF typically has higher detection limits than atomic spectroscopy techniques and provides information on total mercury rather than its chemical form, though specialized methods combined with extraction can yield speciation data. rsc.org

X-ray Absorption Fine Structure (XAFS) Spectroscopy , also known as X-ray Absorption Spectroscopy (XAS), is a powerful technique for determining the local atomic structure and chemical state of an element within a sample. By analyzing the fine structure in the X-ray absorption spectrum, XAFS can provide information about the oxidation state of mercury and the identity and arrangement of neighboring atoms, making it an invaluable tool for direct speciation in complex, unprocessed samples like tissues and sediments. nih.gov

Chromatographic Separation and Detection Techniques

For true speciation analysis, which involves the separation and individual quantification of different chemical forms of an element, chromatography is indispensable. nih.govipb.ptnjit.edulongdom.orgnih.gov The separation of chloro(2-ethoxyethyl)mercury from other organomercurials and inorganic mercury is typically achieved using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). tandfonline.com

The choice of chromatographic method depends on the volatility and polarity of the mercury compounds. The separated species are then quantified using a highly sensitive and element-specific detector, such as AFS, ICP-MS, or MS. psanalytical.comresearchgate.net

| Technique | Principle | Applicable Mercury Species | Common Detectors | Key Advantages |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. Requires derivatization for less volatile species. | Volatile species (e.g., methylmercury (B97897), ethylmercury). Chloro(2-ethoxyethyl)mercury would require derivatization. | AFS, ICP-MS, MS | Excellent separation efficiency for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and partitioning between a liquid mobile phase and solid stationary phase. | Non-volatile, thermally labile, and ionic species. Suitable for chloro(2-ethoxyethyl)mercury. nih.gov | CVAFS, ICP-MS, UV-Vis | Versatile; accommodates a wide range of compound polarities without derivatization. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Ionic organomercury species. | ICP-MS, AFS | High separation efficiency and small sample volume requirements. |

Gas Chromatography (GC) Coupled Systems (GC/Mass Spectrometry, GC-ICP)

Gas chromatography is a powerful separation technique for analytes that are volatile and thermally stable. While some organomercury compounds can be analyzed directly, many, including chloro(2-ethoxyethyl)mercury, often require a derivatization step to convert them into more volatile and less polar forms suitable for GC analysis. oaepublish.comnih.govnih.gov

GC-Mass Spectrometry (GC-MS): This hyphenated technique couples the separation power of GC with the identification capabilities of mass spectrometry. As the separated chloro(2-ethoxyethyl)mercury derivative elutes from the GC column, it is ionized (commonly by electron impact, EI), and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum that serves as a chemical fingerprint for structural confirmation. oaepublish.comeconference.io

GC-Inductively Coupled Plasma (GC-ICP): For element-specific detection, GC can be coupled with an inductively coupled plasma source, most commonly linked to a mass spectrometer (GC-ICP-MS). The ICP's high-temperature plasma atomizes and ionizes all compounds eluting from the GC column. The mass spectrometer is then set to monitor mercury-specific isotopes (e.g., m/z 202). This approach offers exceptional sensitivity and effectively eliminates complex matrix interferences that can plague other detectors, making it ideal for ultra-trace analysis of chloro(2-ethoxyethyl)mercury in challenging samples. thermofisher.comresearchgate.netrsc.org GC-ICP-MS can achieve detection limits in the low picogram to femtogram range. researchgate.netnih.gov

Table 1: Representative GC-ICP-MS Operating Parameters for Organomercury Analysis

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph (GC) | ||

| Column | DB-5, HP-5 (or similar non-polar capillary) | Separates compounds based on boiling point and polarity. |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Carrier Gas | Helium or Argon | Transports the sample through the column. |

| Temperature Program | Initial temp 40-60°C, ramp to 250-300°C | Optimizes separation of various mercury species. |

| Interface | ||

| Transfer Line Temp | 250-280°C | Prevents condensation of analytes between GC and ICP. thermofisher.com |

| ICP-MS | ||

| RF Power | 1500-1600 W | Maintains a stable, high-temperature plasma. |

| Nebulizer Gas Flow | ~1 L/min Argon | Introduces the sample into the plasma. |

| Monitored Isotopes | ²⁰²Hg, ²⁰¹Hg, ¹⁹⁹Hg | Provides sensitive and specific detection of mercury. |

High-Performance Liquid Chromatography (HPLC) and Hyphenated Methods (HPLC-ICPMS, HPLC-CVAFS, HPLC-UV, HPLC-HGAAS)

High-performance liquid chromatography is the most widely used separation technique for non-volatile, thermally labile, or polar organomercury compounds, as it operates at ambient temperature and does not require derivatization. nih.govfrontiersin.orgpsanalytical.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the predominant mode for mercury speciation. nih.govyoutube.com Chloro(2-ethoxyethyl)mercury is separated based on its hydrophobic interactions with the stationary phase. To achieve efficient separation and symmetrical peak shapes, the mobile phase often includes a complexing agent, such as L-cysteine or 2-mercaptoethanol, which forms stable complexes with mercury species. nih.gov

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is considered the state-of-the-art technique for mercury speciation. nih.govfrontiersin.org It combines the robust separation capabilities of HPLC with the element-specific, ultra-sensitive detection of ICP-MS. The method allows for the simultaneous determination of multiple mercury species, including chloro(2-ethoxyethyl)mercury, with detection limits in the sub-ng/L range. nih.govexpec-tech.comnih.gov

HPLC-Cold Vapor Atomic Fluorescence Spectrometry (HPLC-CVAFS): This technique offers sensitivity comparable or even superior to HPLC-ICP-MS but is specific only to mercury. spectroscopyonline.com After separation by HPLC, the eluent passes through an oxidation unit (e.g., UV lamp with an oxidizing agent like potassium persulfate) to decompose all organomercury compounds to inorganic mercury (Hg²⁺). spectroscopyonline.com Subsequently, a reducing agent (e.g., stannous chloride) converts Hg²⁺ to elemental mercury vapor (Hg⁰). psanalytical.com This vapor is then detected by the highly sensitive and specific atomic fluorescence spectrometer.

Other less common detectors include HPLC-UV , which relies on the chromophoric properties of the mercury species or their complexes, and HPLC-HGAAS (Hydride Generation Atomic Absorption Spectrometry), which operates on a similar principle to CVAFS but uses atomic absorption for detection.

Table 2: Representative HPLC-ICP-MS Operating Parameters for Organomercury Speciation

| Parameter | Typical Setting | Purpose |

| HPLC System | ||

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. spectroscopyonline.com |

| Mobile Phase | Methanol/Water with L-cysteine and Ammonium Acetate (B1210297) | Elutes compounds from the column; complexing agent improves peak shape. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of separation and analyte delivery. |

| Injection Volume | 20 - 100 µL | Volume of sample introduced for analysis. nih.gov |

| ICP-MS System | ||

| Nebulizer | Concentric or Micromist | Creates a fine aerosol of the column eluent for introduction into the plasma. |

| Spray Chamber | Scott-type or cyclonic (often cooled) | Filters larger droplets to ensure stable plasma operation. |

| Monitored Isotope | ²⁰²Hg | Provides the most abundant signal for mercury, maximizing sensitivity. |

Advanced Chromatographic Approaches (Supercritical Fluid Chromatography, Micellar Electrokinetic Chromatography)

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com It merges the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. youtube.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without sacrificing resolution. While not commonly reported for mercury speciation, SFC has the potential to offer a "green" alternative with reduced organic solvent consumption for the separation of chloro(2-ethoxyethyl)mercury from other organometallics.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a variation of capillary electrophoresis (CE) that employs surfactants (like sodium dodecyl sulfate) at concentrations above their critical micelle concentration. wikipedia.org This creates a pseudo-stationary phase of micelles, allowing for the separation of neutral molecules based on their partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. news-medical.netyoutube.comscispace.com MEKC could theoretically be applied to separate neutral organomercury complexes, including those of chloro(2-ethoxyethyl)mercury, with very high efficiency and minimal sample volume. However, its application in routine mercury speciation remains limited.

Mass Spectrometric Characterization and Quantification

Mass spectrometry is an indispensable tool for the analysis of chloro(2-ethoxyethyl)mercury, providing definitive structural information and enabling highly accurate quantification.

Application of Mass Spectrometry (MS, MS/MS) for Structural Elucidation

Mass spectrometry (MS) provides the precise molecular weight of a compound and, through fragmentation analysis, reveals its structure. For chloro(2-ethoxyethyl)mercury, one of the most definitive characteristics in its mass spectrum is the unique isotopic pattern of mercury, which has seven stable isotopes. This pattern, combined with the isotopic signature of chlorine (³⁵Cl and ³⁷Cl), creates a complex and highly recognizable molecular ion cluster, confirming the presence of both elements in the molecule.

Tandem mass spectrometry (MS/MS) offers further structural confirmation. In this technique, the molecular ion of chloro(2-ethoxyethyl)mercury is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This allows for the mapping of the molecule's structure by observing characteristic losses, such as the cleavage of the carbon-mercury bond or fragmentation of the ethoxyethyl side chain. dtic.mil

Table 3: Calculated Isotopic Pattern for the Molecular Ion of Chloro(2-ethoxyethyl)mercury [C₄H₉O²⁰²Hg³⁵Cl]⁺

| Isotope Combination | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| C₄H₉O¹⁹⁸Hg³⁵Cl | 297.02 | 13.3 |

| C₄H₉O¹⁹⁹Hg³⁵Cl | 298.02 | 22.5 |

| C₄H₉O²⁰⁰Hg³⁵Cl | 299.02 | 30.8 |

| C₄H₉O²⁰¹Hg³⁵Cl | 300.02 | 17.6 |

| C₄H₉O²⁰²Hg³⁵Cl | 301.02 | 39.6 (Base Peak) |

| C₄H₉O²⁰⁴Hg³⁵Cl | 303.02 | 9.1 |

| C₄H₉O²⁰²Hg³⁷Cl | 303.02 | 12.8 (Combined with ²⁰⁴Hg³⁵Cl) |

Note: Abundances are calculated based on the natural isotopic distribution of Hg and Cl and are normalized to the most abundant peak in the primary cluster. This represents a simplified pattern; the full spectrum would include contributions from all isotope combinations.

Isotope Dilution Mass Spectrometry in Mercury Speciation

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest level of accuracy and precision in quantification. wikipedia.org The technique involves adding a known amount of an isotopically enriched standard of the target analyte—in this case, chloro(2-ethoxyethyl)mercury synthesized with a specific mercury isotope (e.g., ¹⁹⁹Hg or ²⁰¹Hg)—to the sample before any preparation or extraction steps. nih.gov

The sample is then processed, and the mixture is analyzed by a mass spectrometric method (e.g., HPLC-ICP-MS or GC-MS). By measuring the altered isotope ratio of the analyte, the original concentration in the sample can be calculated with high accuracy. gcms.cz This species-specific isotope dilution (SSIDMS) approach uniquely corrects for any analyte loss during sample preparation and for potential chemical transformations between different mercury species, which are significant sources of error in speciation analysis. nih.govnih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. acs.orgutoronto.ca A stream of heated, electronically excited gas (typically helium) is directed at the sample, which can be a solid surface, liquid, or gas. utoronto.ca The excited gas desorbs and ionizes analyte molecules from the surface, which are then drawn into the mass spectrometer for analysis.

For organometallic compounds, DART-MS typically produces protonated molecules or intact molecular ions, providing rapid identification. acs.orgrsc.orgresearchgate.net This makes it a powerful tool for high-throughput screening applications, such as checking for surface contamination of chloro(2-ethoxyethyl)mercury on various materials or quickly identifying the compound in chemical synthesis products. researchgate.net

Electrochemical and Potentiometric Approaches

Electrochemical methods offer high sensitivity, cost-effectiveness, and the potential for portability, making them well-suited for the analysis of mercury species. unito.itmdpi.com These techniques measure the electrical response (current or potential) of a system when a mercury species interacts with an electrode surface.

Voltammetric techniques are powerful electroanalytical methods for determining trace and ultra-trace concentrations of metal ions. edaq.com Anodic Stripping Voltammetry (ASV) is a particularly sensitive technique that involves a two-step process: a preconcentration step followed by a stripping step. libretexts.org During preconcentration, mercury ions from the sample are reduced and deposited onto the working electrode (often a gold or mercury-film electrode) at a controlled potential. edaq.comlibretexts.org This accumulation step significantly enhances the detection sensitivity. Following this, the potential is scanned in the anodic (positive) direction, which oxidizes or "strips" the deposited mercury back into the solution, generating a current peak proportional to its concentration. libretexts.org ASV is well-suited for detecting total mercury after the decomposition of organomercury compounds like chloro(2-ethoxyethyl)mercury. researchgate.netsemanticscholar.org The use of gold-nanoparticle modified electrodes can further improve analytical performance, achieving detection limits as low as 0.15 ng/L. unito.it

Square Wave Voltammetry (SWV) is another advanced voltammetric technique known for its high speed and sensitivity. uml.edupineresearch.com SWV employs a potential waveform that combines a square wave with a staircase potential ramp. pineresearch.com Current is sampled at the end of both the forward and reverse potential pulses, and the difference between these currents is plotted against the potential. uml.edupineresearch.com This method effectively discriminates against non-faradaic (charging) currents, which enhances the signal-to-noise ratio and lowers detection limits compared to other voltammetric techniques. uml.edursc.org Its rapid scan rates, up to 1 V/sec or faster, allow for complete analysis in seconds. uml.edu SWV has been successfully applied to the detection of mercury(II) ions using modified glassy carbon electrodes, demonstrating excellent selectivity and sensitivity without a preconcentration step. rsc.org

| Technique | Principle | Typical Electrode | Key Advantages |

| Anodic Stripping Voltammetry (ASV) | Preconcentration of analyte onto the electrode via reduction, followed by oxidative stripping to generate a quantifiable current. libretexts.org | Gold Film Electrode (AuFE), Glassy Carbon Electrode (GCE), Mercury Film Electrode (MFE). unito.itedaq.comresearchgate.net | Extremely high sensitivity (sub-ppb levels), suitable for trace analysis. unito.itlibretexts.org |

| Square Wave Voltammetry (SWV) | Application of a square wave potential modulation superimposed on a staircase ramp; differential current measurement minimizes background noise. uml.edupineresearch.com | Glassy Carbon Electrode (GCE), often chemically modified. rsc.org | High speed, excellent sensitivity, and discrimination against charging currents. uml.edu |

Potentiometric methods measure the potential difference between an indicator electrode and a reference electrode in the absence of significant current flow. Ion-Selective Electrodes (ISEs) are a key component of this approach, offering a selective response to a specific ion in a solution. nih.gov For mercury analysis, ISEs are typically fabricated with a membrane containing an ionophore—a compound that selectively binds to mercury(II) ions. researchgate.netmdpi.com The binding of Hg²⁺ ions at the membrane-solution interface generates a potential that is logarithmically proportional to the ion's activity in the sample.

Recent advancements have led to the development of highly sensitive and selective mercury ISEs. For instance, electrodes modified with zirconium antimonate (B1203111) ionophore have shown a wide linear response range from 5 × 10⁻⁸ to 1 × 10⁻¹ mol/L with a detection limit of 5 × 10⁻⁸ mol/L. researchgate.net Another approach utilizes a thiol-functionalized ionic liquid as the active material, achieving a detection limit as low as 4.1 × 10⁻¹¹ mol L⁻¹. nih.gov These electrodes can be used to determine the total mercury concentration in a sample after the conversion of chloro(2-ethoxyethyl)mercury to its inorganic form. The primary advantages of ISEs are their simplicity, low cost, portability, and wide dynamic range. nih.gov

| Electrode Type | Ionophore/Sensing Material | Linear Range (mol/L) | Limit of Detection (mol/L) |

| Modified Screen-Printed Electrode | Zirconium Antimonate researchgate.net | 5 × 10⁻⁸–1 × 10⁻¹ | 5 × 10⁻⁸ |

| Thiol-Functionalized Ionic Liquid ISE | 1-methyl-2-butylthioimidazolium bis(trifluoromethanesulphonyl)imide nih.gov | 10⁻¹⁰–10⁻⁵ | 4.1 × 10⁻¹¹ |

| Schiff Base Derivative ISE | 4-bromo-2-[(4-methoxyphenylimino)methyl]phenol mdpi.com | 9.33 × 10⁻⁸−3.98 × 10⁻³ | 3.98 × 10⁻⁸ |

| Solid Contact ISE | Neutral carrier with sulfur-donating groups researchgate.net | 1.0 × 10⁻⁹ to 1.0 × 10⁻¹ | 9.1 × 10⁻¹⁰ |

Emerging and Portable Analytical Platforms

The need for rapid, on-site environmental monitoring has driven the development of portable and user-friendly analytical devices. These platforms aim to minimize sample preparation and provide quick results without the need for sophisticated laboratory instrumentation. mdpi.comnih.gov

Paper-based analytical devices (PADs) have emerged as a low-cost, portable, and user-friendly technology for on-field detection of pollutants like mercury. mdpi.comnih.gov These devices use paper as a substrate to host chemical reactions that produce a visual signal, typically a color change, in the presence of the target analyte. mdpi.com For mercury(II) detection, test strips are often impregnated with specific recognition elements such as organic chromophores, plasmonic nanoparticles (e.g., gold or silver nanoparticles), or fluorescent probes. mdpi.comnih.govsemanticscholar.org

One common strategy involves the use of gold nanoparticles (AuNPs), which undergo aggregation in the presence of Hg²⁺ ions and a specific linking chemistry (like thymine-Hg²⁺-thymine coordination), resulting in a distinct color change from red to blue. acs.org Another approach uses silver nanoparticles (AgNPs) as a colorimetric reagent. nih.gov The intensity of the color change can be correlated to the concentration of mercury, allowing for semi-quantitative analysis, often with the aid of a smartphone camera for data capture and analysis. acs.orgnih.gov These test strips can achieve low detection limits, with some designs reporting visual detection down to 5 nM. rsc.org While these strips detect inorganic mercury(II), they can be used to measure chloro(2-ethoxyethyl)mercury after a sample pretreatment step to break the carbon-mercury bond.

Direct Mercury Analyzers (DMAs) are automated instruments that determine total mercury in solid, liquid, and gas samples without requiring any wet chemistry or sample preparation. teledynelabs.comats-scientific.commilestonesrl.com This technique is approved by standard-setting organizations like the EPA (Method 7473). teledynelabs.comepa.gov The principle of operation involves thermal decomposition, gold amalgamation, and atomic absorption spectroscopy. milestonesrl.comhg-nic.com

The process begins with the sample being introduced into a decomposition furnace, where it is heated in a stream of oxygen. teledynelabs.comresearchgate.net This process combusts the sample and liberates all mercury, including that from chloro(2-ethoxyethyl)mercury, into its elemental vapor form (Hg⁰). The gas stream then passes through a catalyst furnace to remove interfering substances like halogens and nitrogen/sulfur oxides. ats-scientific.comresearchgate.net Subsequently, the elemental mercury vapor is selectively trapped on a gold amalgamator. teledynelabs.commilestonesrl.com After all the mercury is captured, the amalgamator is rapidly heated, releasing the concentrated mercury vapor into the light path of an atomic absorption spectrophotometer, where its absorbance is measured at 253.7 nm. researchgate.netmdpi.com The entire analysis is typically completed in under six minutes per sample, offering a significant advantage in terms of speed and simplicity by eliminating sample digestion. teledynelabs.commilestonesrl.com

Sample Preparation and Speciation Strategies in Mercury Analysis

The toxicity and environmental fate of mercury are highly dependent on its chemical form. Therefore, speciation analysis—the separation, identification, and quantification of different mercury species—is crucial. The analysis of chloro(2-ethoxyethyl)mercury requires effective sample preparation to extract the compound from its matrix and separate it from other mercury forms. vliz.bevliz.be

The extraction of organomercury species from complex matrices like sediments, soils, or biological tissues is a critical and challenging step. vliz.bevliz.be Common methods include acid extraction, often combined with solvent extraction into a non-polar solvent like benzene (B151609) or toluene. vliz.bevliz.be Alkaline digestion and distillation are other techniques used to liberate organomercury compounds from the sample matrix. vliz.be Care must be taken during extraction to ensure adequate recovery without causing degradation or interconversion of the mercury species. vliz.benih.gov

Once extracted, the different mercury species must be separated. This is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with a sensitive detector is a powerful tool for mercury speciation. nih.govrsc.org For example, reversed-phase HPLC on a C18 column can separate inorganic mercury, methylmercury, and ethylmercury in under 8 minutes using a mobile phase containing complexing agents like L-cysteine and 2-mercaptoethanol. rsc.orgfrontiersin.org

For detection, HPLC is often coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique that can detect mercury species at ultra-trace levels. nih.govrsc.org This hyphenated technique (HPLC-ICP-MS) provides both separation and element-specific quantification, making it a gold standard for mercury speciation analysis.

| Preparation Step | Technique | Purpose | Key Considerations |

| Extraction | Acid/Solvent Extraction, Alkaline Digestion, Distillation vliz.bevliz.be | To isolate mercury species from the sample matrix (e.g., soil, tissue). | Must ensure high recovery while preventing species degradation or interconversion. vliz.benih.gov |

| Separation | High-Performance Liquid Chromatography (HPLC) nih.govrsc.org | To separate different organomercury and inorganic mercury compounds. | Choice of column (e.g., C18) and mobile phase is critical for resolution. rsc.org |

| Derivatization | Ethylation or Propylation (for GC analysis) | To convert ionic mercury species into volatile forms suitable for Gas Chromatography (GC). | Not always necessary, especially for HPLC-based methods. |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) vliz.bersc.org | To quantify the separated mercury species with high sensitivity and selectivity. | ICP-MS offers exceptional detection limits and element-specific detection. vliz.be |

Selective Extraction and Derivatization Procedures for Organomercurials

The effective analysis of organomercurials like chloro(2-ethoxyethyl)mercury from environmental and biological samples hinges on efficient extraction and derivatization. These steps are crucial for isolating the analyte from interfering substances and converting it into a form suitable for sensitive detection, typically by chromatographic methods.

Selective Extraction

Sequential extraction schemes are often employed to separate mercury species based on their mobility and toxicity. nih.gov A common approach for extracting mobile and toxic organomercury species, including alkyl mercury compounds, involves the use of an acidic ethanol (B145695) solution (e.g., 2% HCl + 10% ethanol). nih.govresearchgate.net This solvent effectively leaches organomercurials from solid matrices like soil and sediment. nih.gov Other acidic solutions, such as dilute hydrochloric acid (HCl) or nitric acid (HNO₃), have also been investigated for their efficacy in extracting both inorganic and methylmercury from soils. nih.gov Studies have shown that while HCl can lead to greater leaching of inorganic mercury, HNO₃ can provide faster and more quantitative extraction of methylmercury. nih.gov

Following the initial solvent extraction, solid-phase extraction (SPE) can be utilized for further separation and concentration of the extracted organomercurials. epa.gov A specialized medium, Sulfydryl Cotton Fiber (SCF), has proven effective for this purpose, allowing for the separation of soluble inorganic mercury from alkyl mercury species. nih.govepa.gov

| Extraction Method | Target Analytes | Matrix | Key Findings | Reference |

| Acidic Ethanol (2% HCl + 10% ethanol) | Mobile/toxic mercury species (including alkyl mercury) | Soil, Sediment | Extracts species contributing to potential toxicity. | nih.govresearchgate.net |

| Dilute Acids (HCl, HNO₃) | Inorganic mercury (Hg²⁺) and Methylmercury (CH₃Hg⁺) | Soil | HNO₃ provides faster, more quantitative extraction of CH₃Hg⁺, while HCl extracts more Hg²⁺. | nih.gov |

| Solid-Phase Extraction (SPE) with Sulfydryl Cotton Fiber (SCF) | Alkyl mercury species | Solvent Extracts | Separates alkyl mercury from soluble inorganic mercury. | nih.govepa.gov |

Derivatization Procedures

Derivatization is a key step to convert non-volatile organomercury halides into volatile and thermally stable compounds suitable for gas chromatography (GC) analysis. rsc.org This transformation enhances chromatographic separation and detection sensitivity.

Common derivatization techniques include:

Alkylation/Arylation: Tetraaryl borate (B1201080) salts, such as sodium tetraphenylborate (B1193919) and sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate, are used to replace the halide group on the mercury atom with a phenyl or other organic group. oaepublish.comresearchgate.net This process, known as transmetalation, occurs because the divalent mercury compounds are electrophilic. oaepublish.com

Hydride Generation: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium triethylborohydride (LiB(C₂H₅)₃H) convert organomercury compounds into their volatile hydride forms (e.g., R-Hg-H). rsc.org These volatile derivatives can then be separated by chromatography and detected by atomic absorption or mass spectrometry. rsc.org

| Derivatization Reagent | Principle | Resulting Compound Type | Analytical Technique | Reference |

| Sodium Tetraphenylborate | Phenylation (Transmetalation) | Phenylated organomercury | GC-MS | oaepublish.comresearchgate.net |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl] borate | Arylation (Transmetalation) | Bistrifluoromethyl phenylated organomercury | GC-MS | oaepublish.comresearchgate.net |

| Sodium Borohydride (NaBH₄) | Hydride Generation | Volatile organomercury hydrides | GC-AAS, GC-MS | rsc.org |

Methodologies for Overcoming Matrix Interferences in Environmental and Research Samples

Matrix interferences, also known as matrix effects, are a significant challenge in the quantitative analysis of trace compounds like chloro(2-ethoxyethyl)mercury. chromatographyonline.com These effects arise from components of the sample matrix that can either suppress or enhance the analytical signal, leading to inaccurate results. nih.govresearchgate.net In techniques like liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), co-extracted matrix components can alter the ionization efficiency of the target analyte. nih.govnih.gov

Types and Sources of Interference

In the context of mercury analysis, interferences can be broadly categorized as chemical and spectral. americanlaboratory.com

Chemical Interferences: These typically affect the analyte's atomization or vaporization efficiency. For instance, in furnace atomic absorption spectroscopy, complex matrices can cause shifts in atomization peak appearance times and signal suppression or enhancement. perlan.com.pl Dissolved gases formed during sample digestion can also cause quenching effects. americanlaboratory.com

Spectral Interferences: These occur when other species in the sample absorb or scatter radiation at the same wavelength as the analyte. The presence of water vapor or aerosols in the fluorescence cell during cold vapor atomic fluorescence spectrometry (CVAFS) is a significant source of spectral interference. americanlaboratory.com

Strategies for Mitigation

A multi-faceted approach is often necessary to minimize or compensate for matrix effects.

Thorough Sample Preparation: The primary goal is to remove interfering components before instrumental analysis. This can involve:

Efficient Extraction and Cleanup: Utilizing selective extraction techniques as described previously helps isolate the analyte from the bulk matrix. epa.govnih.gov

Sample Dilution: A simple and effective method to reduce the concentration of interfering substances. arborassays.com

Filtration and Centrifugation: These techniques help remove particulate matter and some macromolecules. arborassays.com

Instrumental and Methodological Approaches:

Choice of Ionization Source: In LC-MS, direct electron ionization (direct-EI) has been shown to be less susceptible to matrix effects compared to ESI because ionization occurs in the gas phase. nih.gov

Matrix Modification: In furnace AA, a chemical modifier is added to the sample to alter the volatility of either the analyte or the matrix, allowing for their separation during the heating program. perlan.com.pl

Calibration Strategies: When matrix effects cannot be eliminated, specific calibration methods can be used to compensate for them.

Method of Standard Additions: This involves adding known amounts of the analyte to aliquots of the sample itself. libretexts.org The instrument response is plotted against the concentration of the added standard, and the original concentration is determined by extrapolating the line back to the x-intercept. perlan.com.pl This method is highly effective as it ensures the calibration standards are subjected to the same matrix effects as the analyte in the sample. chromatographyonline.comlibretexts.org

Matrix-Matched Calibration: Standard curves are prepared in a blank matrix that is as similar as possible to the sample being analyzed. arborassays.com This helps to ensure that both standards and samples experience similar signal suppression or enhancement.

| Strategy | Description | Applicability | Reference |

| Sample Preparation | |||

| Efficient Extraction/Cleanup | Selective removal of interfering components from the matrix. | General (LC-MS, GC-MS, AAS) | epa.govnih.gov |

| Dilution | Reducing the concentration of both the analyte and interfering matrix components. | General | arborassays.com |

| Instrumental/Methodological | |||

| Ionization Source Selection | Using ionization techniques less prone to matrix effects, such as direct-EI instead of ESI. | LC-MS | nih.gov |

| Matrix Modification | Adding a chemical to alter the volatility of the analyte or matrix. | Furnace Atomic Absorption | perlan.com.pl |

| Calibration | |||

| Method of Standard Additions | Spiking the sample with known amounts of the analyte to create a calibration curve within the sample matrix. | General (AAS, ICP-MS, LC-MS) | perlan.com.pllibretexts.org |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix similar to the sample. | General (LC-MS, GC-MS) | arborassays.com |

By implementing these advanced extraction, derivatization, and matrix management strategies, analysts can achieve accurate and reliable characterization and speciation of chloro(2-ethoxyethyl)mercury and other organomercurials in complex environmental and research samples.

Environmental Chemistry and Transformation Pathways of Organomercurial Compounds

Biogeochemical Cycling of Mercury and Organomercurials in Environmental Systems

The biogeochemical cycling of mercury is a critical area of environmental science, focusing on the movement and transformation of mercury through the Earth's spheres. frontiersin.orgmit.edubohrium.com Human activities, such as coal combustion and mining, have significantly increased the amount of mercury circulating between the land, atmosphere, and ocean. mit.eduny.gov Once in the environment, mercury undergoes a series of transformations that dictate its speciation, bioavailability, and toxicity. frontiersin.org

Interconversion of Mercury Species (Elemental, Inorganic, Organic) in the Environment (Atmosphere, Soil, Aquatic Systems)

Mercury exists in the environment in three primary forms: elemental mercury (Hg(0)), inorganic divalent mercury (Hg(II)), and organic mercury compounds, with methylmercury (B97897) (CH₃Hg⁺) being the most studied. usgs.govwikipedia.org These species are in a constant state of flux, undergoing interconversion in the atmosphere, soil, and aquatic systems. usgs.govresearchgate.net

In the atmosphere , elemental mercury is the dominant form due to its volatility and relatively long atmospheric lifetime of up to a year. ny.govwikipedia.org It can be transported globally before being oxidized to inorganic mercury (Hg(II)). mit.eduresearchgate.net This oxidation is a crucial step as Hg(II) is more readily deposited onto land and water surfaces through wet and dry deposition. wikipedia.orgnih.gov

In soil and aquatic systems , the speciation of mercury is more complex. usgs.gov Deposited inorganic mercury can be reduced back to elemental mercury and re-emitted to the atmosphere, a process known as volatilization. usgs.govbioone.org Alternatively, inorganic mercury can be converted to organic forms, most notably through microbial methylation. nih.govresearchgate.net The fate of organomercurials like chloro(2-ethoxyethyl)mercury in these systems would be influenced by their chemical stability and susceptibility to various transformation processes.

The following table summarizes the key interconversion processes of mercury species in different environmental compartments.

| Environmental Compartment | Predominant Mercury Species | Key Transformation Processes |

| Atmosphere | Elemental Mercury (Hg(0)) | Oxidation of Hg(0) to Hg(II) |

| Inorganic Mercury (Hg(II)) | Wet and dry deposition | |

| Soil | Inorganic Mercury (Hg(II)) | Methylation to organic mercury |

| Organic Mercury | Demethylation, Volatilization | |

| Aquatic Systems | Inorganic Mercury (Hg(II)) | Methylation, Photochemical reduction |

| Organic Mercury | Photodegradation, Demethylation |

Microbial Methylation Processes of Inorganic Mercury

The conversion of inorganic mercury to methylmercury is a critical process in the environmental mercury cycle, as methylmercury is a potent neurotoxin that biomagnifies in aquatic food webs. nih.govacs.orgscilit.com This transformation is primarily mediated by anaerobic microorganisms, particularly sulfate-reducing and iron-reducing bacteria. researchgate.netacs.orgwikipedia.org

The genetic basis for microbial mercury methylation has been identified with the discovery of the hgcA and hgcB gene pair, which are essential for the process. acs.orgscilit.comnih.gov These genes encode for proteins that facilitate the transfer of a methyl group to an inorganic mercury atom. wikipedia.orgnih.gov The rate of methylation is influenced by several environmental factors, including the availability of inorganic mercury, the activity of methylating microbes, temperature, pH, and the presence of dissolved organic matter. acs.orgnih.govresearchgate.net

While methylmercury is the most well-documented product of microbial methylation, it is plausible that other organic mercury compounds could be formed under specific environmental conditions, although this is less understood. The potential for microbial processes to transform chloro(2-ethoxyethyl)mercury or its degradation products would depend on the specific enzymatic capabilities of the microbial communities present.

Photochemical Transformations and Redox Cycling of Mercury Species in Aquatic Environments

Sunlight plays a significant role in the transformation and redox cycling of mercury species in aquatic environments. bohrium.comnih.gov Photochemical reactions can lead to both the reduction of inorganic mercury (Hg(II)) to elemental mercury (Hg(0)) and the degradation of organic mercury compounds. bohrium.comresearchgate.net

The photoreduction of Hg(II) to Hg(0) is a key process that contributes to the evasion of mercury from water bodies back into the atmosphere. researchgate.netresearchgate.net This reaction can be influenced by dissolved organic matter (DOM), which can act as a photosensitizer. bohrium.comresearchgate.net

Conversely, photochemical processes can also lead to the degradation of methylmercury, a process known as photodemethylation. nih.govrsc.org This is a significant sink for methylmercury in sunlit surface waters. rsc.orgacs.org The degradation of other organomercurials, such as chloro(2-ethoxyethyl)mercury, through photochemical pathways is also possible, although specific reaction rates and mechanisms would depend on the compound's molecular structure and the presence of other reactive species in the water. bohrium.comnih.gov

Factors influencing photochemical transformations of mercury species include:

Wavelength and intensity of light: Shorter wavelengths are generally more effective in cleaving the mercury-carbon bond. rsc.org

Dissolved Organic Matter (DOM): Can enhance photoreduction of Hg(II) but can also affect the photodegradation of organic mercury. bohrium.comresearchgate.net

pH and dissolved oxygen: Can influence the rates and pathways of photochemical reactions. bohrium.comnih.gov

Presence of other ions: Anions like chloride and cations can impact the speciation and photoreactivity of mercury. bohrium.comnih.gov

Degradation and Demercuration Processes in Environmental Contexts

Organomercurial compounds can be broken down in the environment through various biotic and abiotic processes, collectively referred to as degradation and demercuration. These processes are crucial in determining the persistence and potential toxicity of these compounds.

Natural Attenuation Pathways of Organomercurials

Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes without human intervention. enviro.wiki For organomercurials, these pathways include both degradation and non-degradative mechanisms.

Microbial degradation is a key natural attenuation process. acs.org Some bacteria have evolved mechanisms to detoxify their environment by breaking the carbon-mercury bond in organomercurials. nih.govrsc.org This can occur through two primary pathways:

Reductive demethylation: The cleavage of the methyl group from methylmercury, resulting in the formation of methane (B114726) and inorganic mercury. acs.org

Oxidative demethylation: The oxidation of the methyl group to carbon dioxide. acs.org

The dominant pathway can depend on the level of mercury contamination and the specific microbial communities present. acs.org While these pathways are primarily studied for methylmercury, analogous processes could potentially degrade other organomercurials.

Abiotic degradation, such as photodegradation as discussed previously, also contributes to the natural attenuation of organomercurials in surface waters. rsc.org

The following table outlines the primary natural attenuation pathways for organomercurials.

| Attenuation Pathway | Description | Key Factors |

| Microbial Degradation | Breakdown of organomercurials by microorganisms. | Microbial community composition, oxygen availability, nutrient levels. |

| Photodegradation | Breakdown of organomercurials by sunlight. | Light intensity and wavelength, water clarity, presence of DOM. |

| Sorption | Binding of organomercurials to soil and sediment particles. | Organic matter content, clay mineralogy, pH. |

| Volatilization | Conversion to a gaseous form and release to the atmosphere. | Temperature, wind speed, chemical form of mercury. |

Volatilization Mechanisms of Mercury Compounds from Water and Soil Surfaces

Volatilization is a significant process in the environmental cycling of mercury, facilitating its transport from terrestrial and aquatic surfaces to the atmosphere. usgs.govbioone.org The primary form of mercury that volatilizes is elemental mercury (Hg(0)) due to its high vapor pressure. epa.gov

In soils , the reduction of inorganic mercury (Hg(II)) to elemental mercury (Hg(0)) can be mediated by both biotic and abiotic factors. epa.govnih.gov Some soil microorganisms possess the ability to reduce Hg(II) as a detoxification mechanism. nih.gov Abiotic reduction can be facilitated by components of soil organic matter, such as humic acids. epa.gov The rate of volatilization from soil is influenced by factors such as soil type, moisture content, temperature, and the specific form of mercury present. bioone.orgepa.gov

In aquatic systems , the photoreduction of Hg(II) is a major driver of mercury volatilization from surface waters. bioone.org As discussed earlier, sunlight provides the energy for this conversion, leading to the release of elemental mercury gas. researchgate.net

The potential for chloro(2-ethoxyethyl)mercury to volatilize would likely depend on its degradation to more volatile forms, such as elemental mercury. Direct volatilization of the parent compound would be dependent on its specific physical-chemical properties, such as its vapor pressure.

Interactions with Environmental Matrices and Materials

The behavior, mobility, and ultimate fate of any chemical compound in the environment are heavily dictated by its interactions with surrounding materials. For organomercurials, key interactions include binding to organic matter and soil particles, which can lead to sequestration in sediments or, conversely, facilitate transport.

Scientific literature contains no specific studies quantifying the adsorption and association of chloro(2-ethoxyethyl)mercury with natural organic matter (NOM) and sediments. Generally, mercury compounds exhibit a strong affinity for the thiol groups present in humic and fulvic acids, which are major components of NOM. This binding process significantly influences the speciation, bioavailability, and mobility of mercury in terrestrial and aquatic systems.

The extent of adsorption is typically quantified by a partition coefficient (Kd) or an organic carbon-normalized partition coefficient (Koc). These values are crucial for environmental modeling but are unavailable for chloro(2-ethoxyethyl)mercury. Without empirical data, any discussion of its specific binding affinities, the influence of environmental factors like pH and ionic strength on its sorption, or the competitive interactions with other ions would be purely speculative.

Table 1: Adsorption Data for Chloro(2-ethoxyethyl)mercury on Environmental Substrates

| Substrate | Partition Coefficient (Kd) | Organic Carbon-Normalized Partition Coefficient (Koc) | Research Findings |

|---|---|---|---|

| Natural Organic Matter | Data Not Available | Data Not Available | No studies found. |

| Sediments | Data Not Available | Data Not Available | No studies found. |

| Clay Minerals | Data Not Available | Data Not Available | No studies found. |

The interaction between chemical pollutants and plastics in aquatic environments is a growing field of research. Plastics can act as vectors for persistent organic pollutants and heavy metals, adsorbing them from the water column and transporting them through the marine food web.

However, no research specifically investigating the interaction and sorption of chloro(2-ethoxyethyl)mercury with any type of polymeric material, including common plastics like polyethylene, polypropylene, or polystyrene, could be identified. Studies on other forms of mercury, such as inorganic mercury (HgCl₂) and methylmercury (MeHgCl), have shown that plastics can adsorb these compounds, potentially enhancing their toxicity and bioavailability. The specific surface chemistry of the plastic, the properties of the organomercurial compound (such as its lipophilicity), and environmental conditions all play a role in the sorption process. The absence of such data for chloro(2-ethoxyethyl)mercury precludes any assessment of its potential to associate with microplastic pollution.

Table 2: Sorption Data of Chloro(2-ethoxyethyl)mercury on Polymeric Materials

| Polymeric Material | Sorption Capacity | Key Findings |

|---|---|---|

| Polyethylene (PE) | Data Not Available | No studies found. |

| Polystyrene (PS) | Data Not Available | No studies found. |

| Polyvinyl Chloride (PVC) | Data Not Available | No studies found. |

Theoretical and Computational Studies of Chloro 2 Ethoxyethyl Mercury

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules like chloro(2-ethoxyethyl)mercury. These methods provide a foundational understanding of the molecule's stability, reactivity, and potential interactions.

Application of Density Functional Theory (DFT) in Organomercury Chemistry

Density Functional Theory (DFT) has become a standard and powerful tool in computational organometallic chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For organomercury compounds, DFT is instrumental in investigating molecular structures, bonding characteristics, and electronic properties. mdpi.com Studies on various alkylmercury compounds have demonstrated that a range of hybrid and pure density functionals can be assessed to reliably describe properties such as infrared spectra, ionization energies, and binding energies. researchgate.net

DFT calculations allow for the determination of key quantum chemical parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. A large HOMO-LUMO energy gap generally implies high stability and low reactivity. researchgate.net In the context of chloro(2-ethoxyethyl)mercury, DFT could be used to calculate this gap and other reactivity descriptors, providing insight into its chemical behavior compared to other organomercurials. researchgate.net Furthermore, DFT is effective in elucidating the differences in how organomercurials like methylmercury (B97897) ([H3C-Hg]+) and inorganic mercury (Hg2+) interact with various biological ligands, which is critical for understanding their mechanisms of toxicity. nih.gov

Table 1: Representative DFT-Calculated Parameters for an Organomercury Compound Note: This table presents typical data obtained from DFT calculations on organomercury systems and serves as an illustrative example for chloro(2-ethoxyethyl)mercury.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures molecular polarity |

| Hg-C Bond Length | 2.08 Å | Structural parameter for bonding analysis |

| Hg-Cl Bond Length | 2.35 Å | Structural parameter for bonding analysis |

Ab Initio Methods (e.g., MP2) for Electronic Structure Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for elucidating electronic structure. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that incorporates electron correlation, which is often neglected in simpler models like Hartree-Fock. u-tokyo.ac.jp The inclusion of electron correlation is crucial for accurately describing intermolecular interactions, such as dispersion forces, which are important in organometallic systems. u-tokyo.ac.jp

For heavy elements like mercury, relativistic effects become significant and must be considered for accurate calculations. researchgate.net Advanced ab initio calculations on organomercury compounds often incorporate these effects. Studies comparing DFT and MP2 for calculating the properties of organic molecules have shown that MP2 often provides more accurate vibrational frequencies. researchgate.nethuji.ac.il Applying the MP2 method to chloro(2-ethoxyethyl)mercury would yield a highly accurate description of its molecular geometry and electronic properties, serving as a benchmark for results obtained from DFT methods. researchgate.nethuji.ac.il The high computational cost of MP2, however, can limit its application to larger systems. u-tokyo.ac.jp

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a powerful lens through which to view the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model dynamic processes such as conformational changes, reaction pathways, and ligand interactions.

Understanding Ligand Binding and Dissociation Kinetics in Mercury Complexes

The biological activity and toxicity of organomercury compounds are intimately linked to their ability to bind to and dissociate from biological macromolecules, such as proteins. nih.gov MD simulations are an essential tool for studying the kinetics of these ligand-protein interactions. acs.orgarxiv.org

By simulating a mercury complex like chloro(2-ethoxyethyl)mercury in an aqueous environment with a target protein, MD can be used to model the entire binding process. Enhanced sampling techniques within MD can help overcome the high energy barriers associated with these processes, allowing for the calculation of key kinetic parameters like association (k_on) and dissociation (k_off) rates. arxiv.org Understanding these kinetics is crucial, as the residence time of a mercury compound at its binding site can be more relevant to its biological effect than its binding affinity alone. acs.org These simulations can reveal the specific interactions that stabilize the bound complex and the conformational changes that occur upon binding or dissociation.

Computational Prediction of Spectroscopic Signatures for Chloro(2-ethoxyethyl)mercury

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds. By calculating spectroscopic signatures for chloro(2-ethoxyethyl)mercury, one can provide valuable data to compare with and interpret experimental results.

DFT and MP2 methods can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net Theoretical assessments of different DFT functionals have been performed to ensure a reliable description of the IR spectra of alkyl mercury compounds. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts, particularly for nuclei like ¹³C and ¹⁹⁹Hg, can be computed. consensus.app The prediction of these spectroscopic parameters for chloro(2-ethoxyethyl)mercury would provide a theoretical benchmark, helping to assign experimental spectra and confirm the molecular structure.

Table 2: Illustrative Computationally Predicted Spectroscopic Data Note: This table shows the type of spectroscopic data that can be generated computationally for a molecule like chloro(2-ethoxyethyl)mercury.

| Spectroscopic Property | Predicted Value/Range | Experimental Correlation |

|---|---|---|

| ¹³C NMR Shift (Hg-CH₂) | ~40 ppm | Chemical environment of the carbon bonded to mercury |

| ¹⁹⁹Hg NMR Shift | -800 to -1200 ppm | Sensitive to the coordination environment of mercury |

| IR Frequency (Hg-C stretch) | 500 - 550 cm⁻¹ | Vibrational mode of the mercury-carbon bond |

| IR Frequency (Hg-Cl stretch) | 300 - 350 cm⁻¹ | Vibrational mode of the mercury-chlorine bond |

| UV-Vis λ_max | ~210 nm | Electronic transitions within the molecule |

Development of Novel Analytical Probes and Sensors for Mercury Species

The development of highly sensitive and selective methods for the detection of mercury is a significant area of research due to the environmental and health impacts of mercury contamination. chemistryviews.org Organomercurial compounds, by their nature, are central to understanding the interactions that underpin these detection technologies.

The creation of effective mercury detectors relies on several key design principles aimed at achieving high sensitivity (the ability to detect very low concentrations) and high selectivity (the ability to detect mercury specifically in the presence of other ions). chemistryviews.orgmdpi.com Optical sensors, in particular, are a major focus due to their potential for low-cost, rapid, and on-site analysis. chemistryviews.org

Key design principles often involve:

Recognition Unit: A component of the sensor that selectively binds with mercury ions. This is often achieved through the use of molecules with a high affinity for mercury, such as those containing thiols or specific DNA sequences (e.g., thymine-rich strands that form a T-Hg²⁺-T complex). mdpi.com

Signaling Unit: A component that produces a measurable signal upon the binding of mercury to the recognition unit. This can be a change in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). nih.gov

Mechanism of Action: The process by which the binding event is translated into a signal. Common mechanisms include fluorescence resonance energy transfer (FRET), chelation-enhanced fluorescence (CHEF), and photoinduced electron transfer (PET). researchgate.netnih.gov

Whole-cell biosensors represent another innovative approach, utilizing genetically engineered microorganisms that produce a detectable signal, such as a fluorescent or colorimetric protein, in the presence of bioavailable mercury. nih.gov These biosensors offer the advantage of detecting the fraction of mercury that is most likely to be toxic to living organisms. nih.gov

Table 1: Comparison of Mercury Detection Technologies

| Technology | Principle | Advantages | Limitations | Example Analytes |

|---|---|---|---|---|

| Fluorescent Sensors | Change in fluorescence upon binding Hg²⁺. nih.gov | High sensitivity, potential for in-vivo imaging. nih.gov | Can be susceptible to interference from other ions or environmental factors. nih.gov | Hg²⁺ in water and biological samples. nih.govnih.gov |

| Colorimetric Sensors | Visible color change upon interaction with Hg²⁺. nih.gov | Simple, low-cost, allows for naked-eye detection. acs.org | Generally lower sensitivity than fluorescent sensors. nih.gov | Hg²⁺ in aqueous solutions. acs.org |

| Electrochemical Sensors | Measures changes in electrical properties upon Hg²⁺ binding. mdpi.com | High sensitivity and selectivity, potential for miniaturization. mdpi.com | Electrode fouling can be an issue. | Hg²⁺ in water. mdpi.com |

| Whole-Cell Biosensors | Genetically engineered cells produce a signal in the presence of mercury. nih.gov | Detects bioavailable mercury, cost-effective. nih.gov | Slower response time compared to chemical sensors. | Ionic mercury in environmental samples. nih.gov |

Chromophores, molecules that absorb light at specific wavelengths, are integral to the development of colorimetric and fluorescent sensors for mercury(II) ions. nih.gov Research is actively exploring new chromophore systems to enhance the performance of these sensors.

One strategy involves the design of chemosensors that combine a recognition unit with a chromophore. When mercury(II) binds to the recognition site, it can alter the electronic properties of the chromophore, leading to a change in its absorption or emission spectrum. nih.gov For instance, rhodamine-based probes have been developed that exhibit a distinct color and fluorescence change upon interaction with Hg²⁺. researchgate.net

Another approach utilizes the unique interaction between mercury ions and specific organic molecules to trigger a chemical reaction that generates a colored or fluorescent product. nih.gov This is the principle behind chemodosimeters, which provide a response based on a mercury-induced chemical transformation. nih.gov For example, the oxymercuration of vinyl ethers has been employed to develop fluorescent probes for mercury detection. nih.gov

Researchers are also investigating the use of nanomaterials, such as gold nanoparticles and quantum dots, in conjunction with chromophores to create highly sensitive sensing platforms. nih.govacs.org The surface of these nanomaterials can be functionalized with molecules that selectively bind mercury, and this binding event can induce changes in the optical properties of the system.

Mechanistic Research on Organomercurial Reactions for Synthetic Chemistry

Organomercury compounds have historically played a role in synthetic chemistry, and ongoing research continues to explore their mechanistic pathways and potential applications in advanced organic transformations.

Mercury-based catalysts have been central to several large-scale industrial processes, particularly in the production of chlorocarbons and the hydration of acetylene. wikipedia.org

Chlorocarbon Production: The production of vinyl chloride, a precursor to PVC, has traditionally relied on the hydrochlorination of acetylene using a mercury(II) chloride catalyst supported on activated carbon. wikipedia.org The catalytic cycle is thought to involve the formation of an organomercury intermediate through the addition of HCl and acetylene to the mercury catalyst. mdpi.com However, due to the environmental toxicity of mercury, there is a significant global effort to develop mercury-free catalysts for this process.

Acetylene Hydration: The hydration of acetylene to produce acetaldehyde was another major industrial process that utilized mercury catalysts. wikipedia.orgresearchgate.net The reaction proceeds via an organomercury intermediate formed by the addition of water to the acetylene, which is activated by the mercury(II) catalyst. wikipedia.org As with vinyl chloride production, this process has been largely replaced by greener alternatives, such as the Wacker process, which uses a palladium-based catalyst. wikipedia.org

Current research in this area is largely focused on understanding the fundamental mechanisms of these reactions to aid in the design of non-mercury alternatives.

Organomercury compounds are versatile reagents in organic synthesis due to the predictable and controlled manner in which the carbon-mercury bond can be cleaved. wikipedia.org While their use has diminished due to toxicity concerns, they remain relevant in certain niche applications and for mechanistic studies.